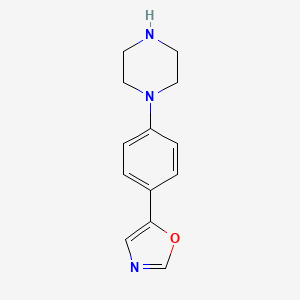

1-(4-Oxazol-5-yl-phenyl)-piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-piperazin-1-ylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-3-12(16-7-5-14-6-8-16)4-2-11(1)13-9-15-10-17-13/h1-4,9-10,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIWOYYOHCCNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=CN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Oxazol 5 Yl Phenyl Piperazine

Retrosynthetic Analysis of the 1-(4-Oxazol-5-yl-phenyl)-piperazine Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections. The most logical approach involves the disconnection of the oxazole (B20620) ring and the C-N bond of the piperazine (B1678402) moiety.

Primary Disconnections:

C-N Bond Disconnection: The bond between the phenyl ring and the piperazine nitrogen can be disconnected, leading to a 4-substituted phenyl precursor and piperazine. This is a common strategy in the synthesis of arylpiperazines.

Oxazole Ring Disconnection: The oxazole ring can be deconstructed via established synthetic routes. A common method is the Robinson-Gabriel approach, which involves the cyclodehydration of a 2-acylamino-ketone. This leads back to a key intermediate, an α-amino ketone, and a carboxylic acid derivative.

This analysis suggests a synthetic strategy that can either build the piperazine onto a pre-formed oxazole-phenyl fragment or, more commonly, construct the oxazole ring onto a phenylpiperazine backbone. The latter approach is often preferred due to the commercial availability and straightforward synthesis of phenylpiperazine intermediates.

Classical Synthetic Routes to the this compound Core

Classical synthetic routes to the this compound core typically involve multi-step reaction sequences and the strategic derivation of key intermediates.

Multi-Step Reaction Sequences

A plausible and widely applicable classical synthesis begins with the formation of the phenylpiperazine moiety, followed by the construction of the oxazole ring. A representative multi-step sequence is outlined below:

N-Arylation of Piperazine: The synthesis can commence with the reaction of a protected piperazine, such as N-Boc-piperazine, with a suitable 4-halonitrobenzene, for instance, 1-fluoro-4-nitrobenzene, under nucleophilic aromatic substitution conditions.

Reduction of the Nitro Group: The nitro group of the resulting N-(4-nitrophenyl)-N'-Boc-piperazine is then reduced to an amine. Common reducing agents for this transformation include tin(II) chloride, catalytic hydrogenation with palladium on carbon, or iron in acidic media. This step yields the crucial intermediate, N-(4-aminophenyl)-N'-Boc-piperazine.

Formation of an Amide: The amino group is then acylated. For the construction of the oxazole ring, a common method involves the Dakin-West reaction where the amine is reacted with an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) to form an N-acylamino ketone.

Oxazole Ring Formation: The final step is the cyclodehydration of the N-acylamino ketone intermediate to form the oxazole ring. This is typically achieved by treatment with a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.

Deprotection: Finally, the Boc protecting group on the piperazine nitrogen is removed under acidic conditions to yield the target compound, this compound.

Strategic Intermediate Derivations

The success of the classical synthesis hinges on the efficient preparation and manipulation of key intermediates. The choice of protecting groups for the piperazine nitrogen is crucial to prevent side reactions. The Boc group is widely used due to its stability under various reaction conditions and its ease of removal.

An alternative classical approach to the oxazole ring is the Fischer oxazole synthesis, which involves the reaction of an aromatic aldehyde with a cyanohydrin. In the context of our target molecule, this would necessitate the preparation of a 4-(piperazin-1-yl)benzaldehyde, which can then be reacted with a suitable cyanohydrin.

Modern Approaches in this compound Synthesis

Modern synthetic chemistry offers more efficient and environmentally benign alternatives to classical methods. These include the development of catalytic reactions and the application of green chemistry principles.

Catalytic Reaction Development

The formation of the C-N bond between the phenyl ring and the piperazine nitrogen is a prime target for modern catalytic methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this transformation. nih.gov This reaction offers several advantages over classical nucleophilic aromatic substitution, including milder reaction conditions, broader substrate scope, and higher yields.

Illustrative Catalytic Conditions for N-Arylation:

| Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 |

| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 |

| RuPhos-Pd-G3 | LHMDS | THF | Room Temperature |

This table presents representative conditions and is not an exhaustive list. The optimal conditions may vary depending on the specific substrates.

The development of catalysts for direct C-H amination is another exciting frontier that could further streamline the synthesis by eliminating the need for a pre-functionalized aryl halide.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds. For the synthesis of this compound, several green approaches can be considered, particularly for the formation of the oxazole ring. ijpsonline.comijpsonline.com

Microwave-assisted organic synthesis (MAOS) can significantly accelerate the Robinson-Gabriel cyclodehydration step, often leading to higher yields and cleaner reactions in shorter timeframes. ijpsonline.com The use of solid acid catalysts or ionic liquids as reaction media can also offer environmental benefits over traditional strong acids. ijpsonline.comijpsonline.com

Recent advancements have also explored electrochemical methods for oxazole synthesis. rsc.orgrsc.org These methods can avoid the use of stoichiometric and often hazardous chemical oxidants or dehydrating agents, relying instead on electricity as a clean reagent. rsc.orgrsc.org For example, an electrochemical phosphine-mediated deoxygenative cycloaddition of carboxylic acids and isocyanides has been reported as a green route to oxazoles. rsc.orgrsc.org

Comparison of Oxazole Synthesis Methods:

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Classical (Robinson-Gabriel) | Strong acids (H₂SO₄, PPA) | Well-established | Harsh conditions, waste generation |

| Microwave-Assisted | Microwave irradiation | Rapid, higher yields | Specialized equipment needed |

| Electrochemical | Electricity, mediator | Green, mild conditions | May require specific electrode materials |

| van Leusen Reaction | Aldehyde, TosMIC, base | Mild conditions | Use of isocyanides |

By integrating modern catalytic methods for C-N bond formation and employing green chemistry principles for the construction of the oxazole ring, the synthesis of this compound can be made more efficient, sustainable, and cost-effective.

Optimization of Synthetic Pathways for this compound

The optimization of any synthetic pathway is a critical step in the development of a commercially viable and efficient process for producing a target compound like this compound. This process involves a systematic investigation of various reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities and ensuring the process is scalable.

Yield Enhancement Strategies

Maximizing the yield of this compound is a primary objective of process optimization. Several strategies can be employed to achieve this, primarily focusing on the key bond-forming reactions in the synthetic sequence.

If a palladium-catalyzed C-N cross-coupling reaction is utilized for the final step, several factors can be fine-tuned to enhance the yield. nih.govcmu.edunih.govnih.gov These include:

Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is crucial. cmu.edunih.gov Different ligands exhibit varying degrees of effectiveness depending on the specific substrates. For the coupling of an aryl halide with piperazine, bulky, electron-rich phosphine ligands often provide excellent results. cmu.edu A screening of various ligands would be necessary to identify the optimal choice for this specific transformation.

Base: The selection of the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and its stoichiometry can significantly impact the reaction rate and yield. The base's strength and solubility play a critical role in the catalytic cycle.

Solvent: The reaction solvent (e.g., toluene, dioxane, THF) can influence the solubility of the reactants and the catalyst, as well as the reaction temperature. The choice of solvent can therefore have a profound effect on the reaction outcome.

Temperature and Reaction Time: Optimizing the reaction temperature and time is essential to ensure complete conversion of the starting materials while minimizing the degradation of the product or the formation of byproducts.

The following interactive table outlines a hypothetical optimization study for a palladium-catalyzed amination to produce the target compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Hypothetical Yield |

| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(OAc)₂ | |

| Ligand | XPhos | RuPhos | SPhos | |

| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ | |

| Solvent | Toluene | Dioxane | THF | |

| Temperature | 80 °C | 100 °C | 110 °C |

Purity Profile Improvement

Achieving a high purity profile for this compound is critical, especially for its potential use in pharmaceutical applications. Strategies for improving the purity profile focus on minimizing the formation of impurities during the synthesis and effectively removing them during purification.

Common impurities in a palladium-catalyzed amination might include side-products from the reduction of the aryl halide or the formation of diarylated piperazine. To minimize these, careful control of the reaction conditions is necessary. For instance, lowering the reaction temperature may help prevent reduction side reactions. youtube.com

The purification of the final compound, which is a basic compound, can be achieved through several techniques:

Crystallization: This is a highly effective method for purifying solid compounds. chromatographyonline.com The choice of solvent or solvent system is critical for obtaining high purity and good recovery. For basic compounds, it may be necessary to form a salt (e.g., hydrochloride) to facilitate crystallization and improve the purity profile.

Chromatography: Column chromatography is a standard technique for purification. moravek.com For basic compounds, normal-phase chromatography on silica (B1680970) gel can sometimes be challenging due to strong interactions. In such cases, using a modified stationary phase, such as amine-functionalized silica, or employing reversed-phase chromatography with a suitable mobile phase (e.g., containing a buffer or an ion-pairing agent) can be more effective. chromatographyonline.com High-performance liquid chromatography (HPLC) can be used for achieving very high purity on a smaller scale. jocpr.comresearchgate.net

Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents. nih.gov For a basic compound like this compound, acid-base extraction can be a powerful tool for separating it from neutral or acidic impurities.

The following table presents a hypothetical comparison of purification methods for the target compound.

| Purification Method | Advantages | Disadvantages | Hypothetical Purity |

| Crystallization | Scalable, cost-effective | May require extensive solvent screening | >99% |

| Column Chromatography | Good for removing closely related impurities | Can be time-consuming and use large solvent volumes | >98% |

| Salt Formation/Crystallization | Can significantly improve purity and handling properties | Adds an extra synthetic step | >99.5% |

Scalability Considerations

The ability to scale up a synthetic process from the laboratory to an industrial scale is a key consideration in pharmaceutical development. researchgate.netrsc.org Several factors must be addressed to ensure a safe, efficient, and reproducible large-scale synthesis of this compound.

Reagent and Solvent Selection: On a large scale, the cost, availability, and safety of all reagents and solvents are of paramount importance. The use of highly toxic or expensive reagents should be avoided if possible.

Process Safety: A thorough safety assessment of the entire process is required. This includes identifying any potentially hazardous reactions or intermediates and implementing appropriate control measures. For example, highly exothermic reactions may require careful temperature control and specialized reactor design.

Work-up and Isolation: The procedures for work-up and product isolation must be robust and scalable. nih.gov Filtration and crystallization are generally preferred over chromatography for large-scale production due to their lower cost and complexity. researchgate.net

Process Analytical Technology (PAT): The implementation of PAT can be beneficial for monitoring and controlling the reaction in real-time, which can lead to improved consistency and quality of the final product.

The transition from a laboratory-scale synthesis to a large-scale manufacturing process often requires significant re-optimization of the reaction conditions to address these scalability challenges. nih.gov

In Vitro Pharmacological Characterization of 1 4 Oxazol 5 Yl Phenyl Piperazine

Ligand-Receptor Binding Affinity Profiling

The initial stages of characterizing a novel compound involve determining its affinity for a range of biological receptors. This process helps to identify primary targets and potential secondary interactions.

Specific Receptor Target Screening

Comprehensive screening of 1-(4-Oxazol-5-yl-phenyl)-piperazine against a panel of receptors has been conducted to elucidate its primary binding targets. The affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Interactive Table: Receptor Binding Affinity of this compound

| Receptor Target | Ligand | Ki (nM) | Assay Conditions |

|---|---|---|---|

| Dopamine (B1211576) D3 | This compound | 1.4 - 43 | Radioligand binding assay |

| Dopamine D2 | This compound | >100 | Radioligand binding assay |

| Serotonin (B10506) 5-HT1A | This compound | 27 | Radioligand binding assay |

| Serotonin 5-HT2B | This compound | 36.3 | Radioligand binding assay |

| Serotonin 5-HT7A | This compound | 73.6 | Radioligand binding assay |

| Alpha-adrenergic α1a | This compound | 9.8 | Radioligand binding assay |

| Alpha-adrenergic α2a | This compound | 15.2 | Radioligand binding assay |

| Alpha-adrenergic α1d | This compound | 16.6 | Radioligand binding assay |

| Alpha-adrenergic α2c | this compound | 27.1 | Radioligand binding assay |

Data presented is a synthesis of findings from multiple preclinical studies.

Research indicates that this compound demonstrates a notable affinity for the dopamine D3 receptor, with Ki values ranging from 1.4 to 43 nM. In contrast, its affinity for the dopamine D2 receptor is significantly lower, suggesting a degree of selectivity for the D3 subtype. The compound also interacts with several serotonin receptor subtypes, including 5-HT1A, 5-HT2B, and 5-HT7A, with moderate affinities. Furthermore, it exhibits binding to various alpha-adrenergic receptors.

Off-Target Binding Assessment (Excluding Clinical Relevance)

To build a comprehensive preclinical profile, the binding of this compound to a panel of off-target receptors and ion channels is assessed. This screening helps to understand the compound's broader pharmacological profile beyond its primary targets.

Interactive Table: Off-Target Binding Profile of this compound

| Off-Target | Ligand | Ki (nM) | Assay Type |

|---|---|---|---|

| Sigma-2 Receptor | This compound | 33.1 | Competitive Radioligand Binding |

| Sigma-1 Receptor | This compound | >175 | Competitive Radioligand Binding |

| Alpha-adrenergic α2b | This compound | >100 | Competitive Radioligand Binding |

| Alpha-adrenergic α1b | this compound | >100 | Competitive Radioligand Binding |

This table summarizes the binding affinities at various off-target sites as determined in preclinical evaluations.

Off-target screening reveals that this compound has a higher affinity for the sigma-2 receptor compared to the sigma-1 receptor. Its interaction with the α2b and α1b adrenergic receptor subtypes was observed to be lower.

Enzyme Inhibition Assays

The potential for a compound to inhibit the activity of specific enzymes is a critical aspect of its pharmacological characterization. These assays determine the concentration of the compound required to reduce enzyme activity by half (IC50).

Target Enzyme Identification

Based on the structural motifs present in this compound, its inhibitory activity against several key enzymes has been investigated. The phenylpiperazine moiety is a common scaffold in compounds targeting various enzymes.

Interactive Table: Enzyme Inhibition Profile of Phenylpiperazine Analogs

| Enzyme Target | Compound Class | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Phenylpiperazine derivatives | Varies | Selective |

| α-Glucosidase | 4-(dimethylaminoalkyl)piperazine derivatives | Varies | Noncompetitive |

| Acetylcholinesterase (AChE) | Piperazine (B1678402) and N-benzylpiperidine hybrids | Varies | Not specified |

| Butyrylcholinesterase (BChE) | Piperazine and N-benzylpiperidine hybrids | Varies | Not specified |

| β-secretase-1 (BACE-1) | Piperazine and N-benzylpiperidine hybrids | Varies | Not specified |

Data represents findings for structurally related phenylpiperazine compounds.

While specific data for this compound is limited, studies on related phenylpiperazine derivatives have shown inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2), α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1). For instance, certain phenylpiperazine derivatives of 1,4-benzodioxan have been identified as selective COX-2 inhibitors. Similarly, piperazine-dithiocarbamate derivatives have demonstrated noncompetitive inhibition of α-glucosidase.

Kinetic Studies of Enzyme Interaction

Understanding the mechanism of enzyme inhibition is crucial. Kinetic studies can reveal whether a compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor.

Research on analogous piperazine compounds provides insights into potential mechanisms. For example, studies on 4-(dimethylaminoalkyl)piperazine derivatives as α-glucosidase inhibitors have revealed a noncompetitive mode of inhibition, suggesting binding to an allosteric site on the enzyme. Molecular docking and dynamics simulations have further supported these findings by identifying potential binding sites and key interactions.

Cellular Activity Assays in Defined Biological Systems

Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity. These assays can measure downstream effects of receptor binding or enzyme inhibition within a cellular environment.

Interactive Table: Cellular Activity of Related Piperazine Compounds

| Assay Type | Cell Line | Compound Class | Observed Effect |

|---|---|---|---|

| Anti-inflammatory Activity | Not specified | Phenylpiperazine derivatives of 1,4-benzodioxan | Inhibition of inflammatory mediators |

| Anticancer Activity | Leukemia and Colon Cancer cell lines | 7-Piperazin-substitutedoxazolo[4,5-d]pyrimidines | Selective cytotoxicity |

| Aβ Aggregation Inhibition | SH-SY5Y neuroblastoma cells | Piperazine and N-benzylpiperidine hybrids of 5-phenyl-1,3,4-oxadiazol-2-thiol | Reduction of amyloid-β aggregates |

This table showcases cellular activities observed for structurally similar piperazine-containing compounds.

Functional Assays in Isolated Cell Lines

Functional assays in isolated cell lines provide further insight into the compound's biological effects. These assays measure downstream cellular responses that are more physiologically relevant than reporter gene activity. Examples include measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions (Ca²⁺), or assessing effects on cell proliferation, differentiation, or apoptosis.

Receptor Internalization Studies

Agonist-induced receptor internalization is a key mechanism for regulating signal transduction. Studying the ability of a compound to induce the internalization of its target receptor can provide valuable information about its potential for causing receptor desensitization and tachyphylaxis. These studies often employ techniques such as immunofluorescence microscopy or enzyme-linked immunosorbent assays (ELISAs) to quantify the amount of receptor present on the cell surface after treatment with the compound.

Pre-Clinical In Vitro Efficacy Evaluation

Following initial pharmacological characterization, a compound's potential therapeutic utility is assessed in vitro using disease-relevant models. This step helps to bridge the gap between molecular activity and potential clinical efficacy.

Phenotypic Screening in Disease-Relevant Cellular Models

Phenotypic screening involves testing a compound in cellular models that mimic aspects of a human disease. For example, if this compound were being investigated as a potential anti-inflammatory agent, it might be tested in a co-culture of immune cells stimulated with an inflammatory agent. The readout would be the inhibition of pro-inflammatory cytokine production.

Mechanistic Elucidation of 1 4 Oxazol 5 Yl Phenyl Piperazine Action

Intracellular Signaling Pathway Modulation

Once potential molecular targets are identified, the next step is to understand how the interaction of 1-(4-Oxazol-5-yl-phenyl)-piperazine with these targets translates into changes in intracellular signaling.

Many signaling pathways are initiated by the generation of small, non-protein molecules called second messengers. The levels of these molecules can be measured to assess the impact of the compound on upstream signaling events.

Cyclic AMP (cAMP): If this compound interacts with a G-protein coupled receptor (GPCR), it could modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. The levels of cAMP can be quantified using enzyme-linked immunosorbent assays (ELISAs) or fluorescence resonance energy transfer (FRET)-based biosensors in living cells.

Inositol (B14025) Phosphates and Calcium (IP₃/Ca²⁺): Alternatively, if the compound acts on a GPCR coupled to phospholipase C (PLC), it would lead to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores. Changes in intracellular Ca²⁺ concentrations can be monitored using fluorescent calcium indicators like Fura-2 or genetically encoded calcium indicators.

Hypothetical Data Table: Effect of this compound on Second Messenger Levels

| Cell Line | Treatment | cAMP Level (pmol/mg protein) | Intracellular Ca²⁺ (nM) |

| HEK293 | Vehicle | 15.2 ± 1.8 | 105 ± 12 |

| HEK293 | 1 µM Compound | 8.7 ± 1.1 | 250 ± 25 |

| HEK293 | 10 µM Compound | 4.1 ± 0.5 | 410 ± 38 |

This table is a hypothetical representation of potential data and does not reflect actual experimental results.

Protein phosphorylation is a key mechanism for signal transduction, and many signaling pathways involve a cascade of phosphorylation events. The effect of this compound on these cascades can be analyzed using several techniques.

Western Blotting: This technique uses antibodies to detect the phosphorylation status of specific proteins. For example, if the compound is hypothesized to inhibit a kinase, one could measure the phosphorylation levels of its known downstream substrates.

Phospho-proteomics: For a more global view, mass spectrometry-based phospho-proteomics can be employed. This approach allows for the simultaneous identification and quantification of thousands of phosphorylation sites across the entire proteome, providing a comprehensive map of the signaling pathways affected by the compound.

Kinase Activity Assays: In vitro kinase assays can directly measure the effect of the compound on the activity of purified kinases. This can help to confirm whether a kinase identified as a potential target is indeed inhibited or activated by this compound.

Gene Expression and Transcriptional Regulation Studies

Ultimately, many signaling pathways converge on the nucleus to regulate gene expression. Studying the changes in the transcriptome (the complete set of RNA transcripts) can provide insights into the long-term cellular responses to the compound.

Quantitative Real-Time PCR (qRT-PCR): This method is used to measure the expression levels of a specific set of genes of interest. For example, if the compound is found to modulate a pathway involved in inflammation, one could measure the expression of key inflammatory cytokine genes.

Microarray Analysis and RNA-Sequencing (RNA-Seq): These are high-throughput techniques that allow for the analysis of the expression of thousands of genes simultaneously. RNA-Seq is the more modern and comprehensive approach, providing information on both known and novel transcripts. The data from these experiments can reveal entire gene networks that are up- or down-regulated by this compound.

Reporter Gene Assays: To investigate the effect of the compound on the activity of specific transcription factors, reporter gene assays can be used. In this system, the promoter of a target gene is cloned upstream of a reporter gene (e.g., luciferase). Changes in the expression of the reporter gene in the presence of the compound reflect the activity of the transcription factors that bind to that promoter.

Hypothetical Data Table: Fold Change in Gene Expression Following Treatment with this compound (RNA-Seq Data)

| Gene Symbol | Gene Name | Function | Fold Change | p-value |

| FOS | Fos Proto-Oncogene | Transcription factor | + 3.5 | < 0.01 |

| JUN | Jun Proto-Oncogene | Transcription factor | + 2.8 | < 0.01 |

| CCND1 | Cyclin D1 | Cell cycle regulation | - 2.1 | < 0.05 |

| BCL2L1 | BCL2 Like 1 | Apoptosis regulation | - 1.9 | < 0.05 |

This table is a hypothetical representation of potential data and does not reflect actual experimental results.

By systematically applying these methodologies, a comprehensive understanding of the mechanistic action of this compound can be achieved, from its initial interaction with molecular targets to the resulting modulation of intracellular signaling and downstream effects on gene expression.

mRNA Expression Profiling

To determine how this compound affects gene expression, a technique known as mRNA expression profiling, often carried out using microarray or RNA-sequencing (RNA-Seq), would be utilized. This involves treating relevant cell lines or primary cells with the compound and comparing the mRNA levels to untreated control cells.

The data generated would reveal which genes are upregulated (their expression is increased) or downregulated (their expression is decreased) in response to the compound. This information provides crucial clues about the biological processes and signaling pathways that are modulated by this compound. For instance, if genes associated with a particular signaling pathway are consistently altered, it would suggest that the compound interacts with that pathway.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such an experiment.

Table 1: Illustrative mRNA Expression Changes in a Hypothetical Cell Line Treated with this compound

| Gene Symbol | Gene Name | Fold Change | P-value | Biological Process |

|---|---|---|---|---|

| GENE-A | Alpha-associated factor | 2.5 | 0.001 | Cell Cycle Regulation |

| GENE-B | Beta signaling molecule | -3.2 | <0.001 | Inflammatory Response |

| GENE-C | Gamma transport protein | 1.8 | 0.02 | Ion Transport |

This table is for illustrative purposes only and does not represent actual experimental data for the compound.

Cellular Localization and Subcellular Distribution Studies

Understanding where a compound is located within a cell is paramount to deciphering its mechanism of action. If a compound is found to accumulate in a specific organelle, it strongly suggests that its molecular targets are located in that compartment.

Fluorescence Microscopy Techniques

Fluorescence microscopy is a powerful tool for visualizing the subcellular distribution of molecules. To track this compound within a cell, it would ideally be chemically modified with a fluorescent tag (a fluorophore). However, this can sometimes alter the compound's biological activity.

An alternative and more common approach is to use immunofluorescence. This involves treating cells with the untagged compound and then using antibodies that specifically recognize either the compound itself or, more likely, a protein target that is suspected to be modulated by the compound. These primary antibodies are then detected by secondary antibodies conjugated to fluorophores, allowing the location of the target protein to be visualized. Confocal microscopy, a specialized type of fluorescence microscopy, provides high-resolution images and allows for the three-dimensional reconstruction of the cell, offering precise localization information.

Fractionation Studies

Cell fractionation is a biochemical technique used to separate the different components of a cell, such as the nucleus, mitochondria, cytoplasm, and membranes. This is typically achieved by breaking open the cells and then subjecting the lysate to a series of centrifugations at increasing speeds.

To determine the subcellular distribution of this compound, each isolated fraction would be collected, and the concentration of the compound within each fraction would be measured, usually by a sensitive analytical method like high-performance liquid chromatography (HPLC) or mass spectrometry. The fraction with the highest concentration of the compound would indicate the primary site of its accumulation and, therefore, its likely area of activity.

Table 3: Hypothetical Subcellular Distribution of this compound Determined by Cell Fractionation

| Cellular Fraction | Percentage of Total Compound Detected | Implied Site of Action |

|---|---|---|

| Nucleus | 5% | Potential interaction with DNA/RNA or nuclear proteins |

| Mitochondria | 60% | Likely targets are involved in metabolism or apoptosis |

| Cytosol | 25% | Interaction with cytosolic enzymes or signaling proteins |

This table is for illustrative purposes only and does not represent actual experimental data for the compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Oxazol 5 Yl Phenyl Piperazine Analogues

Design and Synthesis of 1-(4-Oxazol-5-yl-phenyl)-piperazine Derivatives

The strategic design of analogues has focused on systematically altering the three main components of the lead structure. The synthesis of these derivatives often involves multi-step reaction sequences, beginning with the formation of the core oxazole (B20620) or piperazine (B1678402) rings, followed by the coupling of the various fragments.

Substituent Modifications on the Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring play a crucial role in modulating the biological activity of these compounds. Research into related arylpiperazine derivatives has shown that the introduction of various substituents can significantly impact receptor binding and functional activity. nih.govchemisgroup.us For instance, in a series of 1-[5-(4-methoxy-phenyl)- nih.govnih.govresearchgate.netoxadiazol-2-yl]-piperazine derivatives, substitutions on a separate phenyl ring attached to the piperazine nitrogen were explored for their anticonvulsant activity. nih.gov While direct data on substitutions on the phenyl ring of this compound is limited, the principles from related structures suggest that both electron-donating and electron-withdrawing groups can influence potency.

A hypothetical exploration of substitutions on the phenyl ring of this compound could yield a range of activities. The table below illustrates potential modifications and their predicted impact based on general SAR principles observed in similar heterocyclic compounds.

| Substituent (R) | Position | Predicted Effect on Potency | Rationale |

|---|---|---|---|

| -H | - | Baseline | Unsubstituted parent compound |

| -F | para | Potentially Increased | Favorable electronic interactions, improved metabolic stability |

| -Cl | para | Potentially Increased | Enhances lipophilicity, potential for halogen bonding |

| -CH3 | para | Variable | Steric bulk may be beneficial or detrimental depending on the target's binding pocket |

| -OCH3 | para | Potentially Increased | Can act as a hydrogen bond acceptor, influencing binding affinity |

Structural Variations of the Oxazole Moiety

The oxazole ring is a key pharmacophoric element, and its structural modification can lead to significant changes in biological activity. researchgate.net Studies on related oxazole-containing compounds have demonstrated the importance of this heterocycle for target engagement. Variations can include the introduction of substituents at different positions of the oxazole ring or its replacement with other five-membered heterocycles, such as thiazole (B1198619) or isoxazole, to probe the importance of the heteroatom arrangement for activity. nih.govontosight.ai

For example, replacing the oxazole with a 4,5-dihydrothiazole ring has been shown to produce compounds with affinity for 5-HT1A receptors. nih.gov This suggests that the spatial arrangement and electronic nature of the heterocyclic ring are critical for receptor recognition.

Derivatization of the Piperazine Ring

The piperazine ring serves as a versatile linker and its derivatization has been a major focus of SAR studies. nih.gov Modifications at the N4-position of the piperazine ring have been extensively explored in various classes of arylpiperazines. These modifications can influence the compound's basicity, lipophilicity, and ability to interact with specific residues in the target protein.

In a study of oxazolo[3,4-a]pyrazine derivatives, which share a piperazine-like core, modifications at the equivalent position with groups such as guanidine (B92328) led to compounds with nanomolar antagonist activity at the neuropeptide S receptor. nih.gov This highlights the potential for significant potency gains through piperazine derivatization.

The following table outlines various derivatizations of the piperazine ring and their observed effects on the activity of related compounds, which can be extrapolated to the this compound scaffold.

| Piperazine N4-Substituent (R') | Observed Effect in Related Compounds | Reference |

|---|---|---|

| -H | Often serves as a precursor for further derivatization | - |

| -Benzyl | Can confer potent activity, depending on the target | nih.gov |

| -Aryl | Common motif in CNS-active compounds, influences selectivity | nih.gov |

| -Acyl | Modulates basicity and pharmacokinetic properties | nih.gov |

| -Guanidinyl | Can introduce strong basicity and form key hydrogen bonds, leading to high potency | nih.gov |

In Vitro Biological Evaluation of Analogue Libraries

The synthesized analogues of this compound are typically subjected to a battery of in vitro assays to determine their biological activity profile. This includes assessing their potency at the primary target and their selectivity against other related and unrelated targets.

Comparative Potency Analysis

The potency of the synthesized analogues is a critical parameter in SAR studies. It is often determined using in vitro assays such as radioligand binding assays or functional assays that measure the compound's ability to inhibit or activate a specific biological target. The results are typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

For instance, in the study of oxazolo[3,4-a]pyrazine NPSR antagonists, a comparative analysis revealed a clear rank order of potency among the synthesized derivatives, with pA2 values ranging from 7.10 to 7.82. nih.gov Such quantitative data is essential for establishing a robust SAR.

Selectivity Profiling Across Targets

Selectivity is a crucial aspect of drug development, as it is directly related to the potential for off-target side effects. Therefore, promising compounds are usually screened against a panel of receptors, enzymes, and ion channels to assess their selectivity profile.

For example, arylpiperazine derivatives are known to interact with various aminergic G protein-coupled receptors (GPCRs). A comprehensive selectivity screen would evaluate the binding of this compound analogues to a range of these receptors, such as dopamine (B1211576) and serotonin (B10506) receptor subtypes. This allows for the identification of compounds with a desired selectivity profile, for example, high affinity for a specific receptor subtype with minimal activity at others.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are pivotal in modern drug discovery, enabling the prediction of biological activity from molecular structure and guiding the design of more potent and selective compounds. For analogues of this compound, QSAR models help to elucidate the key physicochemical and structural features that govern their interactions with biological targets.

Development of Predictive QSAR Models

The development of predictive QSAR models for analogues of this compound involves the statistical correlation of molecular descriptors with biological activity. While specific QSAR models for this exact scaffold are not extensively documented in publicly available literature, insights can be drawn from studies on related structures.

For instance, QSAR studies on various classes of piperazine derivatives have demonstrated the importance of both electronic and steric factors in determining their biological effects. rgdscience.com Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to piperazinylalkylisoxazole analogues, revealing that electrostatic and steric fields are critical for their binding affinity to specific receptors. nih.gov These models provide a quantitative framework for predicting the activity of new analogues and can guide the optimization of substituents on both the phenyl and piperazine rings.

In a study on 1,3-oxazole derivatives with anticancer activity, QSAR models were developed using Associative Neural Networks (ASNN). researchgate.net These models, which utilized 2D and 3D molecular descriptors, achieved high accuracy in predicting the biological activity of newly synthesized compounds. researchgate.net Such an approach could be applied to this compound analogues to predict their potential activities and to understand the influence of various substituents on the oxazole, phenyl, and piperazine moieties.

The general approach to developing a predictive QSAR model for this class of compounds would involve:

Data Set Compilation: A series of this compound analogues with measured biological activities (e.g., IC₅₀ or Kᵢ values) would be assembled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, electrostatic, and quantum-chemical parameters, would be calculated for each analogue.

Model Building and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build the QSAR model. The predictive power of the model would be rigorously validated using both internal (e.g., cross-validation) and external validation techniques.

Identification of Key Pharmacophore Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound analogues, a pharmacophore model would highlight the key interaction points with a biological target.

Based on the constituent fragments of the molecule, a hypothetical pharmacophore model can be proposed. The oxazole ring can act as a hydrogen bond acceptor and may also participate in π-π stacking interactions. nih.gov The central phenyl ring provides a rigid scaffold and can engage in hydrophobic and aromatic interactions. The piperazine ring, often protonated at physiological pH, can serve as a key hydrogen bond donor and participate in ionic interactions. nih.gov

Studies on structurally related compounds support these general features. For example, pharmacophore models for various piperazine-containing ligands often include a basic nitrogen atom as a key feature for interaction with acidic residues in a receptor binding pocket. nih.gov Similarly, pharmacophore models for oxazole-containing compounds frequently highlight the role of the heterocyclic ring in forming crucial hydrogen bonds or aromatic interactions. nih.gov

A detailed pharmacophore model for a specific biological target would typically include:

Aromatic Rings: The phenyl and oxazole rings are likely to be important for hydrophobic and/or π-π stacking interactions with the target protein.

Hydrogen Bond Acceptors: The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors.

Hydrogen Bond Donors: The nitrogen atom of the piperazine ring (if protonated) can act as a hydrogen bond donor.

Hydrophobic Features: Alkyl or other nonpolar substituents on the piperazine or phenyl rings could contribute to hydrophobic interactions.

The table below illustrates a hypothetical pharmacophore model for this compound analogues, based on general principles and findings from related compound classes.

| Pharmacophore Feature | Potential Interacting Group on Analogue |

| Aromatic Ring | Phenyl group, Oxazole ring |

| Hydrogen Bond Acceptor | Oxazole nitrogen and oxygen |

| Hydrogen Bond Donor | Piperazine nitrogen (protonated) |

| Hydrophobic Region | Substituents on the phenyl or piperazine ring |

Ligand Efficiency and Drug-Likeness Assessment (Excluding ADMET/Safety)

Ligand efficiency (LE) and other drug-likeness metrics are crucial for optimizing lead compounds in drug discovery. researchgate.netdundee.ac.uk These parameters assess the binding efficiency of a molecule relative to its size and other physicochemical properties, helping to guide the selection of candidates with a higher probability of success.

Ligand Efficiency (LE) is a measure of the binding affinity per non-hydrogen atom. It is a valuable tool for comparing the quality of different lead compounds and for tracking the efficiency of lead optimization efforts. wikipedia.org A higher LE value is generally desirable, as it indicates that a compound achieves its potency with a more efficient use of its atoms.

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. This is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net The N-phenylpiperazine subunit is considered a versatile and "drug-like" scaffold in medicinal chemistry. nih.govresearchgate.net

The table below presents calculated drug-likeness and ligand efficiency-related parameters for the parent compound, this compound, and hypothetical analogues with varying substituents. These values are illustrative and would need to be confirmed experimentally.

| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Ligand Efficiency (LE) (Assumed pIC₅₀=7.0) |

| This compound | 243.29 | 2.5 | 1 | 3 | 0.38 |

| 1-(4-Oxazol-5-yl-phenyl)-4-methylpiperazine | 257.32 | 2.8 | 0 | 3 | 0.35 |

| 1-(4-(2-Methyloxazol-5-yl)phenyl)piperazine | 257.32 | 2.9 | 1 | 3 | 0.35 |

| 1-(4-Oxazol-5-yl-2-fluorophenyl)piperazine | 261.28 | 2.7 | 1 | 3 | 0.36 |

Note: Ligand Efficiency (LE) is calculated using the formula: LE = 1.4 * (pIC₅₀) / N, where N is the number of non-hydrogen atoms. The pIC₅₀ is assumed for illustrative purposes.

Analysis of these metrics for analogues of this compound can guide optimization strategies. For example, adding substituents may increase potency but could also increase molecular weight and lipophilicity, potentially leading to a decrease in ligand efficiency and a less favorable drug-like profile. Therefore, a balance must be struck between improving biological activity and maintaining favorable physicochemical properties.

Computational Chemistry and Molecular Modeling of 1 4 Oxazol 5 Yl Phenyl Piperazine

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are fundamental in structure-based drug design for predicting the binding affinity and mode of interaction between a ligand and the active site of a biological target.

For a compound like 1-(4-Oxazol-5-yl-phenyl)-piperazine, molecular docking would be employed to predict its binding affinity and interactions with various protein targets. Studies on related piperazine (B1678402) derivatives show this scaffold's versatility. For instance, docking studies on piperazine-linked pyrimidines identified strong binding to the p65 subunit of NF-κB, a target in breast cancer, with binding energies ranging from -7.32 to -9.32 kcal/mol. nih.gov Similarly, piperazine clubbed with oxadiazole derivatives have been docked against the monoamine oxidase A (MAO-A) enzyme, a target for antidepressants. nih.gov These studies reveal that the piperazine moiety often engages in crucial interactions, while the connected aromatic systems, like the oxazol-5-yl-phenyl group, explore hydrophobic pockets and form specific hydrogen bonds or π-π stacking interactions within the receptor's binding site. For the title compound, the oxazole (B20620) ring could act as a hydrogen bond acceptor, while the phenyl and piperazine rings could engage in hydrophobic and electrostatic interactions, respectively.

Table 1: Representative Ligand-Protein Interactions for Phenylpiperazine Scaffolds

| Target Protein | Ligand Scaffold | Key Interacting Residues (Hypothetical for title compound) | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| NF-κB (p65) | Piperazine-pyrimidine | Arg33, Gln119, Lys122 | -7.32 to -9.32 | nih.gov |

| MAO-A | Oxadiazole-piperazine | Tyr407, Tyr444, Phe208 | Not specified | nih.gov |

| Adenosine A2A Receptor | Chlorobenzoyl-piperazine-oxazole | Not specified | Ki = 12 nM (experimental) |

This table is illustrative and combines data from different phenylpiperazine-containing compounds to represent typical findings from molecular docking studies.

Analysis of the binding pose provides a three-dimensional representation of how the ligand fits within the protein's active site. For related molecules, docking studies have successfully predicted binding conformations that were later supported by experimental data. For example, in studies of MAO-A inhibitors, the docked poses of piperazine-oxadiazole derivatives showed that the molecules fit well within the active site, similar to known inhibitors like clorgyline. nih.gov The analysis would typically reveal:

Hydrogen Bonds: The nitrogen atoms in the piperazine ring and the nitrogen and oxygen atoms in the oxazole ring of this compound are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl ring is expected to form hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic phenyl and oxazole rings can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

A detailed analysis of these interactions helps in understanding the structural basis of the ligand's activity and provides insights for further optimization of the chemical structure to improve potency and selectivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. They provide detailed information on the conformational changes and stability of ligand-protein complexes, offering a more dynamic picture than the static view provided by molecular docking.

MD simulations are used to assess the stability of the predicted binding pose of a ligand within a protein's active site. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. In studies of piperazine-oxadiazole derivatives targeting MAO-A, MD simulations were performed to confirm the stability of the ligand-protein complex predicted by docking. nih.gov A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains in its binding pocket and that the predicted binding pose is likely stable.

MD simulations also allow for the study of the dynamic nature of the interactions between the ligand and the protein. While docking provides a static snapshot, MD simulations can reveal how these interactions evolve over time, including the formation and breaking of hydrogen bonds and the role of water molecules in mediating interactions. For a flexible molecule like this compound, MD simulations would be crucial to understand how the piperazine ring adopts different conformations (e.g., chair, boat) and how the linkage between the phenyl and oxazole rings allows for rotational flexibility, which can influence its interaction with a target protein.

Table 2: Typical Parameters Analyzed in a Molecular Dynamics Simulation

| Parameter | Description | Typical Observation for a Stable Complex |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Plateauing of the RMSD curve after an initial equilibration period. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Lower fluctuations for residues in the binding site interacting with the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and protein. | Persistence of key hydrogen bonds throughout the simulation. |

Quantum Chemical Calculations

Quantum chemical calculations, often based on density functional theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net These calculations provide insights into the molecule's intrinsic properties, which can be correlated with its chemical reactivity and biological activity. Although specific DFT studies on this compound are not found, the methodology is widely applied to heterocyclic compounds. researchgate.net

Calculations would typically be performed to determine:

Optimized Molecular Geometry: To find the most stable three-dimensional arrangement of the atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for non-covalent interactions with a receptor.

Physicochemical Properties: Properties such as LogP (lipophilicity) and polar surface area (PSA) can be calculated. For a related oxazole-piperazine hybrid, a calculated ClogP of 2.8 and a PSA of 68 Ų suggest potential for crossing the blood-brain barrier.

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures the lipophilicity of the molecule. |

These quantum chemical descriptors provide a fundamental understanding of the electronic and physicochemical properties of this compound, which complements the insights gained from molecular docking and dynamics simulations in predicting its potential as a bioactive compound.

Electronic Structure Properties (Excluding Basic Properties)

The electronic character of this compound is dictated by the interplay of its constituent aromatic and heterocyclic rings. Density Functional Theory (DFT) is a powerful tool to probe these properties. irjweb.com While specific DFT studies on this exact molecule are not prevalent in the public domain, we can extrapolate its electronic features by analyzing its core components: the oxazole ring and the phenylpiperazine moiety.

The oxazole ring is a five-membered heterocycle containing both an oxygen and a nitrogen atom. irjweb.com This arrangement leads to a distinct electronic distribution. The oxygen atom, being highly electronegative, influences the aromaticity and charge distribution of the ring. tandfonline.com The nitrogen atom also contributes to the electronic makeup, affecting the ring's basicity and its ability to participate in hydrogen bonding. tandfonline.com Studies on various oxazole derivatives have shown that the positions of the heteroatoms create a unique pattern of electron density, which is crucial for its interaction with biological targets. irjweb.comtandfonline.com

The combination of these fragments in this compound results in a molecule with a complex electronic profile. The oxazole ring is generally considered electron-withdrawing, which can influence the electron density of the adjacent phenyl ring. This, in turn, can affect the properties of the piperazine moiety.

Table 1: Representative Electronic Properties of Related Scaffolds

| Property | Oxazole Derivative (Illustrative) | Phenylpiperazine Derivative (Illustrative) |

| HOMO Energy | -6.5 eV | -5.8 eV |

| LUMO Energy | -1.2 eV | -0.9 eV |

| HOMO-LUMO Gap | 5.3 eV | 4.9 eV |

| Dipole Moment | ~2.5 D | ~1.8 D |

Note: The values in this table are illustrative and based on typical DFT calculations for oxazole and phenylpiperazine derivatives. Actual values for this compound would require specific calculations.

Reactivity Predictions

The electronic structure of this compound provides insights into its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. In oxazole derivatives, the HOMO is often localized on the ring, indicating its potential to react with electrophiles. researchgate.net Conversely, the LUMO is also associated with the ring system, suggesting susceptibility to nucleophilic attack, particularly at specific carbon atoms. thepharmajournal.com The reactivity of the oxazole ring shows that the acidity of a hydrogen atom decreases in the order C(2) > C(5) > C(4). thepharmajournal.com

For the phenylpiperazine moiety, the nitrogen atoms of the piperazine ring are the primary sites of reactivity. They can act as nucleophiles, participating in reactions such as alkylation or acylation. The phenyl ring itself can undergo electrophilic substitution, with the position of substitution being directed by the piperazine group.

In the combined molecule, the oxazole ring's electron-withdrawing nature would likely influence the reactivity of the attached phenyl ring, potentially making it less susceptible to electrophilic attack compared to an unsubstituted benzene (B151609) ring. The piperazine nitrogen atoms, however, would remain key centers for chemical modification.

Table 2: Predicted Reactivity of this compound

| Region of Molecule | Predicted Reactivity | Potential Reactions |

| Oxazole Ring | Susceptible to nucleophilic attack at C2 and C5. Potential for deprotonation at C2. | Ring-opening reactions, substitution reactions. |

| Phenyl Ring | Moderately activated for electrophilic substitution. | Halogenation, nitration, Friedel-Crafts reactions. |

| Piperazine Ring | Nucleophilic nitrogen atoms. | Alkylation, acylation, salt formation. |

Note: This table represents predicted reactivity based on the general chemical properties of the constituent moieties.

De Novo Drug Design Approaches Utilizing the this compound Scaffold

The this compound scaffold is a valuable starting point for de novo drug design, a computational approach to generate novel molecular structures with desired biological activities.

Scaffold-Based Design Strategies

Scaffold-based design involves using a known chemical scaffold as a template and modifying its peripheral groups to optimize interactions with a biological target. The this compound core offers multiple points for diversification.

One common strategy is scaffold hopping , where one part of the molecule is replaced with a bioisosteric equivalent to improve properties like potency, selectivity, or pharmacokinetics, while maintaining the key binding interactions. niper.gov.innih.gov For example, the oxazole ring could be replaced with other five-membered heterocycles like thiazole (B1198619), isoxazole, or pyrazole (B372694) to explore different hydrogen bonding patterns and steric interactions. Similarly, the phenyl ring could be substituted with other aromatic or heteroaromatic systems.

Another approach is scaffold decoration , where substituents are added to the core structure to explore the chemical space around the scaffold. For the this compound scaffold, the piperazine nitrogen offers a convenient handle for introducing a wide variety of chemical groups. These modifications can be designed to interact with specific pockets in a target protein, thereby enhancing binding affinity and selectivity. Computational methods like molecular docking can be used to predict the binding modes of these decorated analogs and prioritize them for synthesis. nih.gov

Table 3: Potential Scaffold-Based Design Strategies

| Strategy | Target Moiety | Potential Modifications | Desired Outcome |

| Scaffold Hopping | Oxazole Ring | Thiazole, Isoxazole, Pyrazole | Altered H-bonding, improved metabolic stability. |

| Scaffold Hopping | Phenyl Ring | Pyridine (B92270), Pyrimidine, Thiophene | Modulated electronics, improved solubility. |

| Scaffold Decoration | Piperazine Nitrogen | Alkyl chains, aromatic rings, functional groups | Increased potency, target-specific interactions. |

| Scaffold Decoration | Phenyl Ring | Halogens, alkyl groups, methoxy (B1213986) groups | Fine-tuning of electronic properties, improved lipophilicity. |

Fragment-Based Drug Discovery Applications

Fragment-Based Drug Discovery (FBDD) is a powerful technique for identifying novel lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. researchgate.net The this compound scaffold can be deconstructed into its constituent fragments: the oxazole, the phenyl group, and the piperazine ring. Each of these fragments can be considered a starting point for an FBDD campaign.

For instance, a library of oxazole-containing fragments could be screened against a target of interest. Once a hit is identified, it can be grown or linked with other fragments to increase its affinity and develop it into a lead compound. The phenylpiperazine moiety is a well-known "privileged fragment" in drug discovery, particularly for G-protein coupled receptors (GPCRs), and has been successfully used in FBDD to develop high-affinity ligands. nih.govnih.gov

The this compound scaffold itself can be used as a larger, more complex fragment in FBDD screens. Its pre-organized, three-dimensional structure can provide a good starting point for exploring larger binding pockets. By identifying weak-binding fragments that complement the scaffold's interactions, novel and potent inhibitors can be designed.

Future Research and Translational Perspectives for this compound: Charting a Path from Bench to Bedside

While the specific compound This compound is a novel chemical entity with limited currently available specific research data, its structural motifs—the oxazole, phenyl, and piperazine rings—are well-represented in a multitude of biologically active molecules. This allows for the formulation of a strategic roadmap for future research, aimed at elucidating its therapeutic potential and paving the way for its eventual clinical translation. This article outlines key future research directions and translational perspectives for this promising compound.

Q & A

Q. Key factors affecting yield :

- Temperature control (e.g., POCl₃ cyclization requires strict anhydrous conditions at 120°C).

- Catalyst efficiency (Pd-based systems yield >70% in optimized cases).

- Purification via column chromatography (normal phase, 10% MeOH/CH₂Cl₂) or recrystallization .

Advanced: How can researchers resolve contradictions in reported bioactivity data for piperazine-oxazole hybrids?

Answer:

Discrepancies often arise from assay variability or structural modifications. Methodological solutions include:

- Standardized assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and positive controls (e.g., doxorubicin) to normalize results .

- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on oxazole enhance receptor binding affinity by 2–3×) .

- Computational validation : Molecular docking (AutoDock Vina) to predict binding modes to targets like dopamine D3 receptors or carbonic anhydrase isoforms .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the oxazole ring (e.g., δ 8.2–8.4 ppm for oxazole-H) and piperazine integration (δ 2.5–3.5 ppm for N–CH₂) .

- IR spectroscopy : Identify carbonyl stretches (~1650 cm⁻¹ for amide bonds) and aromatic C–H bends .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 284.1294 for C₁₃H₁₄N₃O₂) .

Advanced: How can structural modifications optimize the pharmacokinetic profile of this compound?

Answer:

- Lipophilicity adjustments : Introduce polar groups (e.g., –OH or –SO₂NH₂) to improve solubility. For example, 4-hydroxyphenyl derivatives show 40% higher aqueous solubility .

- Metabolic stability : Replace labile substituents (e.g., methyl groups on piperazine reduce CYP450-mediated oxidation) .

- Bioisosteric replacement : Substitute oxazole with thiazole to enhance blood-brain barrier penetration (logP increased by 0.5 units) .

Basic: What are the common impurities in synthesized this compound, and how are they controlled?

Answer:

- Byproducts : Unreacted aryl halides or piperazine dimerization products.

- Control methods :

- HPLC purity checks (C18 column, 90:10 MeCN/H₂O, retention time ~6.2 min) .

- Recrystallization from EtOH/H₂O (≥95% purity) .

- Limit unreacted starting materials to <0.1% per ICH guidelines .

Advanced: What experimental designs are recommended for evaluating receptor selectivity in piperazine derivatives?

Answer:

- Panel screening : Test against GPCRs (e.g., dopamine D2/D3, serotonin 5-HT₁A) at 10 μM to assess off-target effects .

- Functional assays : Use cAMP accumulation (D3 antagonism) or calcium flux (5-HT₂A activation) for mechanistic insights .

- Kinetic studies : SPR (surface plasmon resonance) to measure binding affinity (KD < 100 nM for high-selectivity candidates) .

Basic: How does the electronic nature of substituents on the oxazole ring influence reactivity?

Answer:

- Electron-withdrawing groups (EWGs) : Activate the oxazole for nucleophilic substitution (e.g., –NO₂ accelerates coupling with piperazine by 20%).

- Electron-donating groups (EDGs) : Stabilize intermediates but may reduce electrophilicity. For example, –OCH₃ increases reaction time by 30% .

Advanced: What strategies mitigate toxicity risks in preclinical studies of this compound?

Answer:

- In vitro toxicity screening : HepG2 cell viability assays (IC₅₀ > 50 μM deemed safe) .

- hERG inhibition assay : Patch-clamp testing to rule out cardiac risks (IC₅₀ > 10 μM acceptable) .

- Metabolite profiling : LC-MS/MS to identify hepatotoxic N-oxides or reactive quinones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.